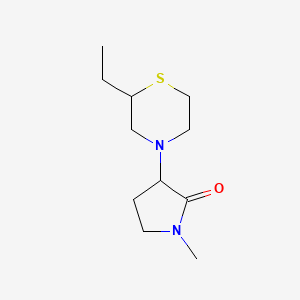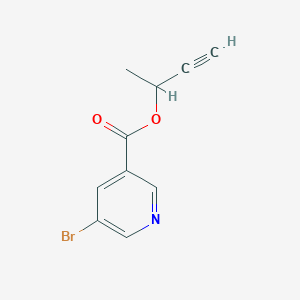![molecular formula C14H20N2O2 B7586356 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DM-1 and has been synthesized using different methods. The purpose of
作用機序
The mechanism of action of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide involves its ability to bind to the colchicine-binding site on microtubules. This binding results in the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth, induce apoptosis, and inhibit angiogenesis. DM-1 has also been studied for its effects on the immune system, where it has been shown to stimulate T-cell proliferation and cytokine production.
実験室実験の利点と制限
One of the advantages of using 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide in lab experiments is its specificity for cancer cells. This compound can be conjugated with antibodies to target cancer cells specifically. However, one of the limitations of using DM-1 is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of DM-1. Another area of research is the optimization of drug delivery systems using DM-1, which can improve its efficacy and reduce its toxicity. Additionally, further studies are needed to investigate the potential applications of DM-1 in other fields such as infectious diseases and neurodegenerative disorders.
Conclusion
In conclusion, 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use in cancer treatment and drug delivery systems. DM-1 has a specific mechanism of action that involves the disruption of microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells. While there are advantages and limitations to using DM-1 in lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the optimization of drug delivery systems.
合成法
The synthesis of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been achieved using various methods. One of the most common methods is the reaction of 2-(2,4-Dimethylphenyl)morpholine with acetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide as a white solid.
科学的研究の応用
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide has been studied for its potential applications in various fields. One of the main areas of research is cancer treatment. DM-1 has been shown to inhibit the growth of cancer cells by targeting microtubules, which are essential for cell division. This compound has also been studied for its potential use in drug delivery systems, as it can be conjugated with antibodies to specifically target cancer cells.
特性
IUPAC Name |
2-[2-(2,4-dimethylphenyl)morpholin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-3-4-12(11(2)7-10)13-8-16(5-6-18-13)9-14(15)17/h3-4,7,13H,5-6,8-9H2,1-2H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMDSLQLCFTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)

![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)

![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![4-[(3-Chloropyridin-4-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7586359.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)